![molecular formula C9H11N3O2S B3269500 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone CAS No. 51146-75-9](/img/structure/B3269500.png)
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone
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Overview
Description
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone, also known as N-(2-Hydroxy-3-methoxybenzylidene)thiosemicarbazide, is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol . This compound is known for its applications in spectrophotometric determination of metal ions such as nickel (II) and molybdenum .
Preparation Methods
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone can be synthesized by dissolving 2-Hydroxy-3-methoxybenzaldehyde and thiosemicarbazide in methanol. The mixture is then filtered and recrystallized to obtain the pure compound . The reaction conditions typically involve room temperature and atmospheric pressure, making the synthesis relatively straightforward .
Chemical Reactions Analysis
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Analytical Applications
Spectrophotometric Determination of Metal Ions
HMBATSC has been extensively studied for its ability to form complexes with metal ions, particularly Indium(III). In a study by Sreevania et al., HMBATSC was synthesized and characterized for its analytical applications, specifically for the spectrophotometric determination of Indium(III) in synthetic alloy samples. The compound showed maximum absorbance at 385 nm when complexed with Indium(III), demonstrating its potential as an effective reagent for metal ion detection in various matrices .
Table 1: Spectrophotometric Characteristics of HMBATSC
Metal Ion | Maximum Absorbance (nm) | pH Range for Maximum Sensitivity |
---|---|---|
Indium(III) | 385 | 5.5 - 6.5 |
Biological Applications
Anticancer Activity
Research has highlighted the anticancer potential of HMBATSC through molecular docking studies and cytotoxicity assays. For instance, a study conducted on human cancer cell lines (MCF-7, A-549, HEPG-2, and HCT-116) indicated that HMBATSC exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound's interaction with key proteins involved in cancer progression suggests its potential as a multitargeting drug candidate .
Antimicrobial Properties
HMBATSC has also demonstrated antimicrobial activity against various bacterial strains. In a comparative study of thiosemicarbazone compounds, it was found that HMBATSC and its metal complexes exhibited potent antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .
Coordination Chemistry
Formation of Metal Complexes
The ability of HMBATSC to form stable complexes with transition metals has been investigated for potential applications in catalysis and drug delivery systems. Studies have shown that complexes formed between HMBATSC and metals like Palladium(II) exhibit unique properties that enhance their biological activity. For example, palladium complexes derived from HMBATSC have shown improved binding affinity to DNA, indicating their potential use in targeted cancer therapies .
Table 2: Biological Activity of Metal Complexes Derived from HMBATSC
Metal Complex | Activity Type | Observations |
---|---|---|
Pd(HMBATSC) | Anticancer | Strong DNA binding affinity |
Co(HMBATSC) | Antimicrobial | Effective against E. coli and E. niger |
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to various biological effects. The compound can interact with molecular targets such as enzymes and DNA, interfering with their normal functions .
Comparison with Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 2-Hydroxy-3-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 2-Hydroxy-3-methoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
These similar compounds share the thiosemicarbazone moiety but differ in their substituents, which can affect their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications .
Biological Activity
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone (HMBATSC) is a compound of significant interest due to its diverse biological activities. This thiosemicarbazone derivative is synthesized from 2-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide, and its molecular formula is C9H11N3O2S with a molecular weight of 225.27 g/mol. The compound exhibits various biological properties, including antibacterial, antifungal, and anticancer activities, making it a valuable subject for research in medicinal chemistry.
Synthesis
The synthesis of HMBATSC involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in a methanol solvent under reflux conditions. The resulting product can be purified through recrystallization.
Characterization Techniques
The characterization of HMBATSC has been achieved using several techniques:
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.
- X-ray Crystallography : Reveals the three-dimensional arrangement of atoms within the crystal structure.
Antibacterial Activity
HMBATSC has shown promising antibacterial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action is believed to involve the chelation of metal ions essential for bacterial growth, disrupting their metabolic processes .
Antifungal Activity
In addition to antibacterial properties, HMBATSC has demonstrated antifungal activity. Research indicates effectiveness against fungi such as:
- Candida albicans
- Aspergillus niger
The compound's antifungal mechanism may involve interference with fungal cell wall synthesis or function .
Anticancer Activity
HMBATSC has been investigated for its potential as an anticancer agent. In vitro studies have shown that it induces cytotoxic effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HEPG2 (liver cancer)
The compound's ability to chelate metal ions may also play a role in its anticancer activity by disrupting metal-dependent enzymes involved in cancer cell proliferation .
The primary mechanism by which HMBATSC exerts its biological effects is through metal ion chelation. This chelation disrupts various metal-dependent biological processes, affecting enzyme activities and cellular functions. Additionally, HMBATSC can interact with DNA, potentially leading to interference in replication and transcription processes .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of HMBATSC against multiple bacterial strains. The results indicated that HMBATSC had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like Neomycin, suggesting its potential as an effective antimicrobial agent .
Study 2: Cytotoxicity on Cancer Cells
In another investigation, HMBATSC was tested on several human cancer cell lines. The findings revealed that HMBATSC exhibited dose-dependent cytotoxicity, with the highest efficacy observed in MCF-7 cells. The study concluded that HMBATSC could be developed into a lead compound for anticancer drug development .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Antibacterial Activity | Effective against E. coli and S. aureus | Other thiosemicarbazones vary widely in efficacy |
Antifungal Activity | Active against C. albicans and A. niger | Varies based on substituents |
Anticancer Activity | Cytotoxic to MCF-7 and A549 cells | Other derivatives show different levels of cytotoxicity |
Mechanism | Metal ion chelation | Similar mechanisms in related compounds |
Properties
CAS No. |
51146-75-9 |
---|---|
Molecular Formula |
C9H11N3O2S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-4-2-3-6(8(7)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5- |
InChI Key |
ZOZTWVGHQKXQOZ-WZUFQYTHSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NNC(=S)N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=S)N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=S)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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